Isononyl Benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

670241-72-2 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

7-methyloctyl benzoate |

InChI |

InChI=1S/C16H24O2/c1-14(2)10-6-3-4-9-13-18-16(17)15-11-7-5-8-12-15/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3 |

InChI Key |

BBVARVTURNYWGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Isononyl Benzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Isononyl Benzoate (B1203000). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

Isononyl Benzoate is the ester formed from the reaction of benzoic acid and isononyl alcohol. Due to the branched nature of isononyl alcohol, "this compound" typically refers to a mixture of isomers. The most common isomer is 7-methyloctyl benzoate.

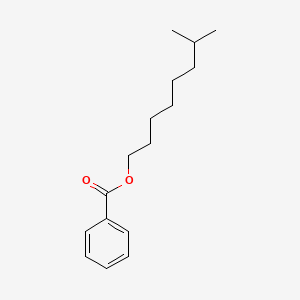

Chemical Structure:

The general chemical structure of an this compound isomer is depicted below:

Molecular Formula: C16H24O2[1]

IUPAC Name: 7-methyloctyl benzoate[1]

CAS Number: 670241-72-2[1]

Molecular Weight: 248.36 g/mol [1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that due to the isomeric nature of the isononyl group, some of these values may represent a range or an average for the mixture of isomers.

| Property | Value | Source |

| Molecular Weight | 248.36 g/mol | [1] |

| Appearance | Colorless to pale yellow clear oily liquid | Estimated |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | ~0.98 g/cm³ | Estimated from similar compounds |

| Solubility | Insoluble in water; Soluble in organic solvents and oils. | Estimated from similar compounds |

| Vapor Pressure | Not available | |

| Refractive Index | Not available | |

| XLogP3 | 6.3 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis of this compound

This compound is typically synthesized via Fischer esterification, a well-established acid-catalyzed esterification reaction between a carboxylic acid and an alcohol.

Reaction Scheme

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Benzoic acid

-

Isononyl alcohol (mixture of isomers)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess (typically 2-4 equivalents) of isononyl alcohol.[2]

-

Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of benzoic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the isononyl alcohol used. Maintain reflux for several hours (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine (saturated NaCl solution).[3]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Applications

This compound has several applications across different industries, primarily owing to its properties as an emollient, plasticizer, and solvent.

-

Cosmetics and Personal Care: It is used in a variety of cosmetic and dermatological formulations. It imparts good sensory properties and has excellent dissolving capabilities for active ingredients, particularly organic UV filters in sunscreens.[4]

-

Plastics and Polymers: this compound serves as a plasticizer for various polymers, including PVC.[5] Benzoate plasticizers are often considered environmentally friendly alternatives to some phthalate (B1215562) esters.[6]

-

Adhesives and Sealants: It can be used as a coalescing agent in adhesives.[5]

-

Paints and Coatings: A patent suggests its use as a film-forming agent in emulsion paints, mortars, and varnishes.[7]

Safety and Toxicology

Based on available data, this compound presents certain health and environmental hazards.

-

Human Health: It is suspected of damaging fertility or the unborn child (GHS classification: Reproductive toxicity Category 2).[1]

-

Environmental Hazards: It is classified as toxic to aquatic life with long-lasting effects (GHS classification: Hazardous to the aquatic environment, long-term hazard, Category 2).[1]

It is crucial to handle this compound with appropriate personal protective equipment and to follow safety guidelines to minimize exposure and prevent environmental release.

Logical Relationships

The following diagram illustrates the classification of this compound as an ester.

Caption: Classification of this compound.

References

- 1. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. DE102007055483A1 - Cosmetic and dermatological formulations containing this compound - Google Patents [patents.google.com]

- 5. specialchem.com [specialchem.com]

- 6. 2017erp.com [2017erp.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-Depth Technical Guide to the Synthesis of Isononyl Benzoate from Isononyl Alcohol

Isononyl benzoate (B1203000) is a versatile ester with wide applications as a plasticizer, emollient in cosmetics, and a film-forming agent.[1][2] Its synthesis is primarily achieved through the esterification of isononyl alcohol with benzoic acid. This guide provides a detailed overview of the synthesis process, focusing on various catalytic systems, experimental protocols, and factors influencing the reaction outcome, tailored for researchers and professionals in chemical and drug development.

The Core Chemical Reaction: Fischer-Speier Esterification

The synthesis of isononyl benzoate from isononyl alcohol and benzoic acid is a classic example of Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired ester product.

Caption: Reaction pathway for the acid-catalyzed esterification of benzoic acid and isononyl alcohol.

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor that dictates the reaction rate, yield, and overall process efficiency. A variety of catalysts have been employed for the esterification of benzoic acid with alcohols.

-

Homogeneous Acid Catalysts : Traditional catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid are highly effective.[3][4] However, their use presents challenges such as equipment corrosion, difficult separation from the product, and environmental concerns.[5]

-

Metal-Containing Catalysts : Compounds of titanium and tin are known to be effective esterification catalysts.[6] These are often used in industrial processes and can offer high selectivity.

-

Solid Acid Catalysts : To overcome the issues of homogeneous catalysts, heterogeneous solid acids are used. These include:

-

Ion-Exchange Resins : Amberlyst 15 is a commonly cited example that facilitates easier catalyst removal and recycling.[4][7]

-

Solid Superacids : Catalysts like sulfated zirconia (Zr(SO₄)₂·4H₂O) and sulfated titania (Ti(SO₄)₂/TiO₂) have shown very high yields, often under milder conditions.[5]

-

Heteropolyacids : These compounds, such as H₄O₄₀W₁₂ and TiSiW₁₂O₄₀/TiO₂, are also effective catalysts for this transformation.[5]

-

-

Inorganic Salts : Simple inorganic salts like NH₄Fe(SO₄)₂·12H₂O, NaHSO₄·H₂O, and FeCl₃·6H₂O have been successfully used as catalysts, offering a balance of activity and cost-effectiveness.[5]

-

Green Catalysts : More environmentally benign options are being explored, including Deep Eutectic Solvents (DES). A DES formed from p-TSA and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been shown to act as both a solvent and a catalyst, achieving high conversions.[7]

Experimental Protocols

While specific parameters vary, a general experimental protocol for the synthesis of this compound can be outlined. The following procedure is a synthesized representation based on common laboratory and patented methods.[6][8]

Materials and Equipment:

-

Reactants: Benzoic acid, Isononyl alcohol (isomer mixture).[9]

-

Catalyst: e.g., p-Toluenesulfonic acid, titanium-based catalyst, or a solid acid catalyst.

-

Solvent (optional, as water-entraining agent): Toluene, xylene, or cyclohexane.[8]

-

Neutralizing Agent: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[8]

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser. A heating mantle and a vacuum distillation setup are also required.

Procedure:

-

Charging the Reactor: Charge the reactor with benzoic acid, isononyl alcohol, a catalyst, and an aromatic solvent (if used). The typical molar ratio of alcohol to acid can range from 1:1 to 4:1, with an excess of alcohol often used to shift the equilibrium.[5]

-

Heating and Reaction: Heat the mixture with constant stirring. The reaction temperature is typically elevated, often in stages, for instance, from 180°C up to 250°C.[6] As the reaction proceeds, water is formed as a byproduct and is continuously removed by azeotropic distillation using the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected.

-

Reaction Completion: The reaction is considered complete when water is no longer being generated. Reaction times can vary from 1.5 to 5 hours depending on the catalyst and temperature.[5][8]

-

Cooling and Neutralization: Once the reaction is complete, the mixture is cooled to room temperature. The acidic catalyst is then neutralized by washing the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the aqueous layer is no longer acidic.[8]

-

Workup and Washing: The organic layer is separated from the aqueous layer. It is then washed one or more times with water to remove any remaining salts and impurities.

-

Purification: The crude this compound is purified by vacuum distillation to remove the unreacted alcohol, solvent, and other volatile impurities.[8] The final product is collected at the appropriate boiling point and pressure. Newer methods may also employ coalescing filters to remove ions and other impurities without heat.[10]

Caption: A general experimental workflow for the synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the esterification of benzoic acid with different alcohols, providing a comparative look at reaction conditions and outcomes. Data for isoamyl benzoate synthesis is included as a close and well-documented analogue.[5]

| Catalyst Type | Catalyst Example | Alcohol | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Homogeneous Acid | p-Toluenesulfonic Acid | Isoamyl Alcohol | 1.0:3.0 | Reflux | 2.5 | 88.3 | [5] |

| Aryl Sulfonic Acid | Isoamyl Alcohol | 1.0:2.0 | Reflux | 2.0 | 98.35 | [5] | |

| Inorganic Salt | NH₄Fe(SO₄)₂·12H₂O | Isoamyl Alcohol | 1.0:2.0 | Reflux | 4.0 | 82.3 | [5] |

| FeCl₃·6H₂O | Isoamyl Alcohol | 1.0:3.0 | Reflux | 2.5 | 90.3 | [5] | |

| Solid Superacid | Ti(SO₄)₂/TiO₂ | Isoamyl Alcohol | 1.0:4.0 | Reflux | 1.5 | 96.6 | [5] |

| Zr(SO₄)₂·4H₂O | Isoamyl Alcohol | 1.0:2.5 | Reflux | 2.5 | 96.3 | [5] | |

| Metal-Containing | Titanium/Tin compounds | Isononyl Alcohol | 1:1 to 3:1 | 180-250 | N/A | High | [6] |

| Green Catalyst | Deep Eutectic Solvent | Ethanol | 1:10 | 75 | N/A | 88.3 | [7] |

| Deep Eutectic Solvent | Butanol | 1:10 | 75 | N/A | 87.8 | [7] |

Factors Influencing Synthesis Efficiency

Several parameters must be carefully controlled to maximize the yield and purity of this compound. The interplay between these factors determines the overall efficiency of the synthesis.

-

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. A step-wise increase in temperature is sometimes employed to optimize the reaction.[6]

-

Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol) can shift the reaction equilibrium to favor product formation, thereby increasing the conversion of the limiting reactant (benzoic acid).[4][5]

-

Catalyst Concentration: The reaction rate is directly influenced by the catalyst concentration. A higher concentration typically leads to a faster reaction, but also increases cost and the effort required for post-reaction removal and neutralization.[4] The optimal amount is usually determined empirically, often between 0.01% and 1% by weight of the reaction mixture.[6]

-

Water Removal: As a reversible reaction, the continuous and efficient removal of water is arguably the most critical factor for achieving high yields. Azeotropic distillation with a Dean-Stark trap is the most common method.

Caption: Relationship between key parameters and outcomes in this compound synthesis.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Risk Evaluation for Di-isononyl phthalate (DINP) (1,2-Benzene- dicarboxylic acid, 1,2- diisononyl ester) | Assessing and Managing Chemicals under TSCA | US EPA [19january2021snapshot.epa.gov]

- 3. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]

- 9. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]

- 10. WO2016114944A1 - Purification of plasticizers - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Isononyl Benzoate

Introduction: Isononyl benzoate (B1203000) is an ester of benzoic acid and isononyl alcohol, commonly used as an emollient and plasticizer in cosmetics and other industries. As with any chemical compound intended for research, development, or commercial use, a thorough structural characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming its identity and purity. This guide provides an in-depth overview of the expected spectroscopic data for isononyl benzoate and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H (proton) and ¹³C NMR spectra provide definitive information about its structure.

Predicted ¹H NMR Spectral Data

Table 1: Representative ¹H NMR Data of Benzoate Esters in CDCl₃

| Protons | Chemical Shift (δ, ppm) (Isoamyl Benzoate)[1] | Predicted Multiplicity for this compound | Predicted Integration for this compound | Assignment |

|---|---|---|---|---|

| Aromatic (ortho) | ~8.05 | Doublet (d) | 2H | Protons adjacent to the carbonyl group |

| Aromatic (para) | ~7.52 | Triplet (t) | 1H | Proton para to the carbonyl group |

| Aromatic (meta) | ~7.42 | Triplet (t) | 2H | Protons meta to the carbonyl group |

| -O-CH₂- | ~4.35 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen |

| Aliphatic Chain | 0.9 - 1.8 | Multiplets (m) | ~17H | Protons of the branched isononyl chain |

| Terminal -CH₃ | ~0.97 | Doublets/Triplets | Multiple | Methyl protons of the isononyl group |

Note: The complexity of the isononyl group, which is often a mixture of branched isomers, will result in overlapping multiplets in the 0.9-1.8 ppm region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is characterized by a greater chemical shift range than ¹H NMR, often resulting in a fully resolved spectrum.

Table 2: Representative ¹³C NMR Data of Benzoate Esters in CDCl₃

| Carbon | Chemical Shift (δ, ppm) (Isobutyl Benzoate)[2] | Predicted Chemical Shift (δ, ppm) (this compound) | Assignment |

|---|---|---|---|

| Carbonyl (C=O) | ~166.7 | ~166-167 | Ester carbonyl carbon |

| Aromatic (C-O) | ~130.6 | ~130-131 | Aromatic carbon attached to the ester group |

| Aromatic (ortho) | ~129.5 | ~129-130 | Aromatic carbons ortho to the carbonyl |

| Aromatic (para) | ~132.7 | ~132-133 | Aromatic carbon para to the carbonyl |

| Aromatic (meta) | ~128.3 | ~128-129 | Aromatic carbons meta to the carbonyl |

| -O-CH₂- | ~70.5 | ~65-75 | Methylene carbon adjacent to the ester oxygen |

| Aliphatic Chain | 19.1 - 27.7 | ~14-40 | Carbons of the branched isononyl chain |

Experimental Protocol for NMR Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for this analysis.[3]

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[3]

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of ¹³C.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), if not already present in the solvent.[3]

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

-

Data Acquisition :

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Perform magnetic field shimming to achieve high homogeneity and obtain sharp spectral lines.[3]

-

For ¹H NMR : Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.[3]

-

For ¹³C NMR : Acquire the spectrum using a standard single-pulse sequence with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio.[3]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform peak picking to identify the precise chemical shifts of all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by strong absorptions from the ester functional group and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Strong | C-H Stretch | Aliphatic (Isononyl) C-H |

| ~1720 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1270 | Strong | C-O Stretch | Ester (Aryl-O) |

| ~1110 | Strong | C-O Stretch | Ester (Alkyl-O) |

| ~710 | Strong | C-H Bend | Ortho-disubstituted Aromatic Ring |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

As this compound is an oil, the simplest method is to prepare a thin film between two IR-transparent salt plates (e.g., NaCl or KBr).[4]

-

Place one to two drops of the neat liquid onto the surface of one salt plate.

-

Carefully place the second salt plate on top and gently press to form a thin, uniform film.

-

-

Data Acquisition :

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) interference.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of key absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₆H₂₄O₂, Molecular Weight: 248.36 g/mol [5]), electron ionization (EI) is a common technique.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Identity |

|---|---|---|

| 248 | [C₁₆H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₉H₁₈]⁺˙ | Isononene (from McLafferty rearrangement or loss of benzoic acid) |

| 122 | [C₇H₆O₂]⁺˙ | Benzoic Acid (from cleavage of the ester bond with H-transfer) |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation (base peak, from alpha-cleavage of the ester) |

| 77 | [C₆H₅]⁺ | Phenyl Cation (from loss of CO from the benzoyl cation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. GC-MS is preferred as it also provides purity information.

-

Inject a dilute solution of the sample (e.g., in hexane (B92381) or dichloromethane) into the GC.

-

-

Ionization :

-

As the sample elutes from the GC column and enters the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source.[6]

-

-

Mass Analysis :

-

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

-

The software plots the relative abundance of ions against their m/z ratio to create the mass spectrum.

-

Spectroscopic Analysis Workflow

The logical flow for the comprehensive analysis of a chemical sample like this compound involves a multi-technique approach to unambiguously confirm its structure and purity.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. Isoamyl benzoate(94-46-2) 1H NMR spectrum [chemicalbook.com]

- 2. ISOBUTYL BENZOATE(120-50-3) 13C NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. massbank.eu [massbank.eu]

Isononyl Benzoate CAS number and molecular weight

Isononyl Benzoate (B1203000): CAS Number 670241-72-2

This technical guide provides a comprehensive overview of Isononyl Benzoate, focusing on its chemical and physical properties, synthesis, analytical methods, applications, and safety information. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physicochemical Properties

This compound is the ester of isononyl alcohol and benzoic acid. It is a branched-chain nonyl ester, and its properties make it a versatile ingredient in various formulations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 670241-72-2 | [1] |

| Molecular Formula | C16H24O2 | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| Density | 0.959 g/cm³ at 20°C | ChemicalBook |

| Vapor Pressure | 0.024 Pa at 20°C | ChemicalBook |

| Water Solubility | 1 mg/L at 20°C | ChemicalBook |

| LogP | 6.25 at 20°C | ChemicalBook |

Synthesis

The synthesis of this compound is typically achieved through the esterification of isononyl alcohol with benzoic acid. This reaction is a standard esterification process, often catalyzed by an acid.

Below is a conceptual workflow for the synthesis of this compound.

Analytical Methodology

The analysis of this compound in various matrices can be performed using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for its quantification.

Experimental Protocol Outline for HPLC Analysis:

A general protocol for the analysis of benzoate esters using HPLC would involve the following steps. Specific parameters would need to be optimized for this compound.

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter to remove particulate matter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the benzoate chromophore has maximum absorbance.

-

-

Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is determined from this curve.

Applications in Research and Industry

This compound is primarily used in the cosmetics and personal care industries as an emollient, texture enhancer, and solvent. Its properties also make it suitable for use as a plasticizer in various polymer applications.

In the context of drug development, while no specific studies detailing the use of this compound were identified, its properties suggest potential applications as a vehicle or solvent in topical and transdermal formulations. Its low water solubility and high LogP value indicate it is a lipophilic substance, which could be beneficial for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

Toxicology and Safety Information

The safety of this compound has been evaluated by various regulatory bodies. The available data from the European Chemicals Agency (ECHA) provides hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Statement | Classification | Source |

| H361 | Suspected of damaging fertility or the unborn child | [1] |

| H411 | Toxic to aquatic life with long lasting effects | [1] |

It is important to note that detailed toxicological studies specifically on this compound are limited in the publicly available scientific literature. For a comprehensive safety assessment, read-across from structurally similar compounds like other benzoate esters may be considered. For instance, studies on benzyl (B1604629) benzoate indicate low acute toxicity but potential for skin sensitization.

Signaling Pathways and Biological Activity

There is currently no information available in the reviewed scientific literature to suggest that this compound has a specific mechanism of action involving biological signaling pathways. Its primary functions in formulations are based on its physicochemical properties as an emollient and solvent rather than any direct pharmacological activity.

Conclusion

This compound is a well-characterized chemical with established applications in the cosmetic and polymer industries. Its properties as a lipophilic solvent and emollient suggest potential for use in pharmaceutical formulations, particularly for topical and transdermal drug delivery. However, further research is needed to establish its efficacy and safety in such applications. The provided information on its synthesis, analysis, and safety serves as a valuable resource for researchers and scientists exploring the potential of this compound.

References

Core Concepts: Understanding the Solubility of Esters

An In-depth Technical Guide to the Solubility of Isononyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isononyl benzoate, an ester widely utilized in the cosmetic and pharmaceutical industries for its emollient properties and excellent ability to dissolve active ingredients. While specific quantitative solubility data is not widely published in publicly available literature, this document outlines the expected solubility based on fundamental chemical principles and information available for structurally similar esters. Furthermore, it provides detailed experimental protocols for determining the precise solubility of this compound in various solvents, enabling researchers to generate the quantitative data required for their specific applications.

The solubility of an ester like this compound is primarily governed by its molecular structure. This compound is the ester of isononanol and benzoic acid. The large, nonpolar isononyl group and the benzene (B151609) ring contribute to its overall nonpolar character. The ester group (-COO-) introduces a degree of polarity, but its influence is overshadowed by the large hydrocarbon portions of the molecule.

The principle of "like dissolves like" is the cornerstone for predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Consequently, this compound is expected to exhibit low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.

Data Presentation: Expected Solubility Profile of this compound

Based on its chemical structure and the known solubility of similar esters, the following table summarizes the expected qualitative solubility of this compound in a range of common solvents. It is important to note that these are predictions and should be confirmed by experimental measurement for any critical application.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large nonpolar hydrocarbon structure of this compound makes it hydrophobic and unable to form significant hydrogen bonds with water. |

| Ethanol (B145695) | Soluble | While ethanol is polar, its ethyl group provides some nonpolar character, allowing for miscibility with the ester.[1] | |

| Isopropanol (B130326) | Soluble | Similar to ethanol, isopropanol has a nonpolar alkyl group that facilitates the dissolution of this compound. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is moderate, and it can interact with the ester group while its methyl groups interact with the nonpolar parts. |

| Acetonitrile | Sparingly Soluble | Acetonitrile is more polar than acetone, which may limit the solubility of the largely nonpolar this compound. | |

| Nonpolar | Hexane (B92381) | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound. |

| Toluene (B28343) | Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of this compound, promoting solubility. | |

| Mineral Oil | Soluble | Mineral oil is a mixture of hydrocarbons and is nonpolar, making it a good solvent for this compound.[2][3][4] | |

| Oils and Esters | Isopropyl Myristate | Soluble / Miscible | Both are esters with significant nonpolar character, leading to high miscibility. |

| Caprylic/Capric Triglyceride | Soluble / Miscible | Similar to isopropyl myristate, this is a nonpolar ester commonly used in cosmetics, and good miscibility is expected. |

Experimental Protocols: Determining the Solubility of this compound

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Objective:

To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or test tube containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vial/tube to prevent solvent evaporation.

-

Place the vial/tube in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials/tubes to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the samples at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, % w/w).

-

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for determining the quantitative solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For professionals in research, development, and formulation, this information is critical for optimizing product performance and ensuring stability.

References

Isononyl Benzoate as a Plasticizer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl benzoate (B1203000) is a non-phthalate plasticizer increasingly utilized in the formulation of polymers, most notably polyvinyl chloride (PVC). As a high-solvency plasticizer, it offers an excellent balance of performance, processability, and a favorable environmental and health profile compared to traditional phthalate-based plasticizers. This technical guide provides an in-depth exploration of the mechanism of action by which isononyl benzoate imparts flexibility to polymers, supported by quantitative data and detailed experimental protocols for its evaluation.

Core Mechanism of Action

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer by lowering its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This compound achieves this through a well-understood molecular mechanism involving intermolecular interactions and the creation of free volume.

At a molecular level, rigid polymers like unplasticized PVC (uPVC) are characterized by strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between their long polymer chains. These forces hold the chains in a tightly packed, rigid structure, restricting their movement.

The mechanism of action of this compound can be described by two complementary theories:

-

The Lubricity Theory: This theory posits that the plasticizer molecules act as a lubricant, inserting themselves between the polymer chains. This reduces the friction between the chains, allowing them to slide past one another more easily when a force is applied.

-

The Free Volume Theory: This theory suggests that the introduction of plasticizer molecules increases the "free volume" within the polymer matrix. The bulky isononyl group and the benzoate ring create space between the polymer chains, effectively pushing them apart. This increased spacing weakens the intermolecular forces between the polymer chains, providing them with greater mobility.

In the specific case of PVC, the this compound molecule, with its polar ester group, interacts with the polar carbon-chlorine (C-Cl) bonds of the PVC chains through dipole-dipole interactions. This interaction disrupts the strong PVC-PVC chain attractions, leading to a more flexible material. The non-polar isononyl tail of the molecule further contributes to the separation of the polymer chains.

Quantitative Performance Data

The effectiveness of a plasticizer is quantified by its impact on the mechanical and thermal properties of the polymer. The following table summarizes typical performance data for PVC formulations containing this compound compared to a traditional phthalate (B1215562) plasticizer, diisononyl phthalate (DINP). The data is presented for a standard formulation of 100 parts PVC resin and 50 parts per hundred resin (phr) of plasticizer.

| Property | Test Method | Unplasticized PVC | PVC + 50 phr DINP | PVC + 50 phr this compound |

| Hardness (Shore A) | ASTM D2240 | >100 (Shore D) | 85 - 95 | 80 - 90 |

| Tensile Strength (MPa) | ASTM D638 | ~50 | 15 - 20 | 14 - 19 |

| Elongation at Break (%) | ASTM D638 | <10 | 300 - 400 | 350 - 450 |

| Glass Transition Temp. (Tg, °C) | ASTM D3418 (DSC) | ~82 | 5 - 15 | 0 - 10 |

| Low Temperature Flexibility (°C) | ASTM D746 | >0 | -20 to -30 | -25 to -35 |

Note: The values presented are typical ranges and can vary depending on the specific grade of PVC, other additives in the formulation, and processing conditions.

Experimental Protocols

The evaluation of a plasticizer's performance involves a suite of standardized tests. Below are detailed methodologies for key experiments.

Experimental Workflow for Plasticizer Evaluation

An In-depth Technical Guide on the Thermal Degradation Pathway of Isononyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of isononyl benzoate (B1203000), a widely used plasticizer and emollient. Due to the limited availability of direct studies on isononyl benzoate, this guide presents a proposed degradation mechanism based on established principles of organic chemistry, supported by data from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the thermal stability and decomposition products of this compound.

Introduction to this compound

This compound is the ester of benzoic acid and isononyl alcohol. The term "isononyl" typically refers to a complex mixture of C9 branched-chain isomers, with 3,5,5-trimethylhexanol being a primary component. It is valued for its properties as a fast-gelling, low-viscosity plasticizer in various polymers and as an emollient in cosmetic formulations. Understanding its thermal stability and degradation pathway is crucial for defining safe processing temperatures, predicting potential outgassing products, and ensuring product stability.

Proposed Thermal Degradation Pathway

The primary thermal degradation pathway for esters possessing at least one β-hydrogen on the alkyl chain is through a concerted, non-catalytic, unimolecular elimination reaction known as ester pyrolysis or Ei (elimination, intramolecular) reaction .[1][2][3] This reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene.[4]

For this compound, assuming the isononyl group is 3,5,5-trimethylhexyl, the degradation would proceed as follows:

-

Initiation: At elevated temperatures (typically in the range of 300-500 °C in the gas phase), the ester undergoes a conformational change to bring a β-hydrogen in proximity to the carbonyl oxygen.[5][6]

-

Transition State: A cyclic, six-membered transition state is formed, involving the carbonyl oxygen, the α-carbon of the alkyl group, the β-carbon, and a β-hydrogen.

-

Syn-Elimination: The reaction proceeds via a syn-periplanar arrangement, where the β-hydrogen and the benzoate group are on the same side of the Cα-Cβ bond. This leads to the simultaneous cleavage of the C-H and C-O bonds and the formation of a C=C double bond.[1][4]

-

Products: The reaction yields benzoic acid and a mixture of isononene isomers (primarily 3,5,5-trimethyl-1-hexene (B165672) and potentially other isomers depending on the specific structure of the isononyl group).

At higher temperatures, secondary degradation of the primary products can occur. Benzoic acid may decompose to benzene (B151609) and carbon dioxide.[7] The resulting alkenes can also undergo further isomerization or polymerization.

Caption: Proposed primary and secondary thermal degradation pathways for this compound.

Quantitative Data

Direct quantitative data for the thermal degradation of this compound is scarce in the literature. The following table summarizes representative data for related alkyl benzoates to provide an estimated range for decomposition temperatures.

| Compound | Decomposition Temperature (°C) | Technique | Products | Reference |

| Ethyl Benzoate | ~430 - 515 | Gas Phase Pyrolysis | Ethylene, Benzoic Acid | [5][6] |

| Isopropyl Benzoate | Lower than Ethyl Benzoate (qualitative) | Gas Phase Pyrolysis | Propene, Benzoic Acid | [6] |

| C12-15 Alkyl Benzoate | Flash Point: 189 °C (Not decomposition temp.) | Safety Data Sheet | Carbon Monoxide, Carbon Dioxide (on combustion) | [8] |

| Aromatic Esters (general) | Onset: ~200 - 300 | TGA | - | [9] |

Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate, pressure, and atmosphere.

Experimental Protocols

To study the thermal degradation of this compound, a combination of analytical techniques is recommended. The following are detailed protocols for key experiments.

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., TGA Q500 or similar).

-

Sample Preparation: Place approximately 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air to study oxidative degradation) at a flow rate of 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature is often determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The temperature at maximum rate of weight loss can be determined from the peak of the derivative thermogravimetric (DTG) curve.

Objective: To identify the volatile degradation products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Pyroprobe with Agilent GC/MS).[10]

-

Sample Preparation: Place a small amount of this compound (10-50 µg) into a quartz pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis: Heat the sample to a set temperature (e.g., 500 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).

-

GC Separation:

-

Injector: Transfer the pyrolysis products directly to the GC injector, typically held at 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Caption: Workflow for the analysis of this compound thermal degradation.

Conclusion

References

- 1. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 2. aklectures.com [aklectures.com]

- 3. Ester Pyrolysis [organic-chemistry.org]

- 4. Pyrolytic elimination reaction | PPTX [slideshare.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. mdpi.com [mdpi.com]

- 10. pstc.org [pstc.org]

Isononyl Benzoate: A Technical Guide to its Application as a Non-Reactive Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl benzoate (B1203000) is a high-boiling point, non-polar ester that is finding increasing use across various industries, most notably in cosmetics as an emollient and in coatings as a film-forming agent. While its application as a non-reactive solvent in organic synthesis is not yet widely documented in academic literature, its inherent physicochemical properties suggest significant potential in this domain. This technical guide aims to provide a comprehensive overview of isononyl benzoate as a prospective non-reactive solvent for organic synthesis. The information presented herein is based on its known properties, data from analogous compounds, and logical inferences of its behavior in a reaction environment. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are exploring novel solvent systems for challenging reaction conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and for designing appropriate experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| CAS Number | 670241-72-2 | [1] |

| Appearance | Colorless liquid | Inferred from cosmetic applications |

| Boiling Point | > 250 °C (estimated) | Inferred from high MW esters |

| Density | ~0.95 g/cm³ (estimated) | Inferred from similar alkyl benzoates |

| Water Solubility | Poor | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents and oils | [2] |

Solvent Characteristics

| Solvent Parameter | Estimated Value/Characteristic | Rationale/Comparison |

| Polarity | Low to medium | As a long-chain alkyl benzoate, it is expected to be non-polar to weakly polar, similar to other high molecular weight esters. |

| Kamlet-Taft Parameters | ||

| α (H-bond donor ability) | ~ 0 | The ester functional group does not have a hydrogen atom to donate for hydrogen bonding. |

| β (H-bond acceptor ability) | 0.3 - 0.5 | The carbonyl oxygen of the ester can act as a hydrogen bond acceptor. This value is estimated based on data for methyl benzoate.[3] |

| π* (dipolarity/polarizability) | 0.5 - 0.7 | Expected to be in the range of other non-polar to moderately polar aromatic esters. |

| Dielectric Constant (ε) | 3 - 5 | Estimated based on values for similar long-chain esters. |

Advantages of this compound as a Non-Reactive Solvent

The unique combination of properties of this compound offers several potential advantages in organic synthesis:

-

High Thermal Stability: With an estimated boiling point above 250 °C, this compound is suitable for high-temperature reactions that are difficult to perform in more volatile solvents. This allows for greater kinetic control and can facilitate reactions with high activation energies.

-

Chemical Inertness: The ester functionality is generally stable under a wide range of reaction conditions, particularly neutral and acidic media. It is not expected to react with many common reagents used in organic synthesis, such as mild oxidizing and reducing agents, and organometallics under specific conditions.

-

Good Solubilizing Power for Non-Polar Compounds: Its long alkyl chain and aromatic ring provide a good non-polar environment for dissolving a wide range of organic substrates and reagents, particularly those with low polarity.

-

Low Viscosity: Compared to other high-boiling point solvents like some ionic liquids or polyethylene (B3416737) glycols, this compound is expected to have a relatively low viscosity, which facilitates stirring and heat transfer.

-

Ease of Product Isolation (for non-volatile products): For reactions where the desired product is non-volatile, the high boiling point of this compound allows for the removal of more volatile by-products and unreacted starting materials by distillation. The solvent itself can then be removed under high vacuum.

-

Potential for Biocatalysis: The ester nature of this compound makes it a potential medium for certain enzymatic reactions, particularly those involving lipases, where a non-aqueous environment is required.

Potential Applications in Organic Synthesis

Based on its properties, this compound could be a suitable solvent for a variety of organic transformations, including:

-

High-Temperature Rearrangements: Reactions such as the Claisen or Cope rearrangements often require high temperatures to proceed efficiently.

-

Metal-Catalyzed Cross-Coupling Reactions: In cases where high temperatures are needed to drive catalyst turnover or improve substrate solubility.

-

Polymer Synthesis: Its high boiling point and good solubilizing power could be advantageous in certain polymerization reactions.

-

Esterification and Transesterification Reactions: While it is an ester itself, under specific conditions, it could serve as a non-reactive medium for the synthesis of other esters, particularly in enzymatic processes.

Below is a logical diagram illustrating the relationship between the properties of this compound and its potential applications.

Caption: Relationship between properties and potential applications.

Generalized Experimental Protocol

As specific experimental protocols for using this compound as a solvent are not available, a generalized workflow for conducting a reaction in a high-boiling point, non-reactive solvent is provided below.

Reaction Setup

-

Drying of Solvent: If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., molecular sieves) prior to use.

-

Apparatus: Assemble a standard reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube or inert gas inlet.

-

Charging the Reactor: Add the reactants and this compound to the reaction flask.

-

Inert Atmosphere: If necessary, purge the system with an inert gas (e.g., nitrogen or argon).

Reaction Execution

-

Heating: Heat the reaction mixture to the desired temperature using a suitable heating mantle and temperature controller.

-

Stirring: Ensure efficient stirring throughout the reaction.

-

Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC, NMR).

Work-up and Product Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Solvent Removal:

-

For volatile products: The product can be isolated by distillation directly from the reaction mixture.

-

For non-volatile products: The this compound can be removed by vacuum distillation. Due to its high boiling point, a high-vacuum pump will likely be required.

-

-

Purification: Purify the crude product using standard techniques such as chromatography or recrystallization.

The following diagram illustrates a general experimental workflow for a reaction in a high-boiling point solvent.

Caption: General experimental workflow in a high-boiling solvent.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of vapors, especially when heated.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents itself as a promising, yet underexplored, non-reactive solvent for organic synthesis. Its high boiling point, chemical inertness, and good solubilizing power for non-polar compounds make it a potentially valuable tool for researchers facing challenges with conventional solvents. While a lack of specific literature precedents necessitates a careful and considered approach to its application, this guide provides a solid foundation for its exploration in novel synthetic methodologies. Further research into its specific solvent parameters and performance in a variety of reaction types is warranted to fully elucidate its potential in the field of organic chemistry.

References

A Technical Guide to the Purity Specifications of Research-Grade Isononyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for research-grade isononyl benzoate (B1203000). It details the analytical methods used to determine purity and identifies potential impurities that may be present. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of isononyl benzoate used in their work.

Introduction to this compound

This compound is the ester of isononyl alcohol and benzoic acid. It is a non-greasy emollient used in a variety of applications, including as an additive in cosmetics and personal care products. In a research context, particularly in drug development, the purity of excipients like this compound is critical to ensure the safety, stability, and efficacy of the final product. The presence of impurities can introduce variability into experiments and potentially lead to adverse effects.

Purity Specifications

Research-grade this compound is expected to meet high purity standards. The following tables summarize the typical specifications for such a grade, covering chemical purity, physical properties, and limits for potential impurities.

Table 1: Chemical and Physical Specifications

| Parameter | Specification | Test Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Odor | Faint, characteristic odor | Olfactory |

| Identity (IR) | Conforms to the reference spectrum of this compound | Infrared Spectroscopy |

| Assay (by GC) | ≥ 99.5% | Gas Chromatography |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Refractive Index @ 20°C | 1.485 - 1.495 | Refractometry |

| Specific Gravity @ 25°C | 0.950 - 0.970 | Densitometry |

Table 2: Impurity Profile

| Impurity | Limit (by GC Area %) |

| Isononyl Alcohol | ≤ 0.2% |

| Benzoic Acid | ≤ 0.1% |

| Other Individual Impurities | ≤ 0.1% |

| Total Impurities | ≤ 0.5% |

Analytical Methodologies

The following sections detail the experimental protocols for the key analytical tests used to determine the purity of research-grade this compound.

Gas Chromatography (GC) for Assay and Impurity Profiling

Principle: Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is typically used for the quantification of organic compounds like this compound and its potential impurities.

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp rate: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The percentage purity (assay) is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times compared to known standards.

High-Performance Liquid Chromatography (HPLC) for Benzoic Acid Determination

Principle: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Benzoic acid, being more polar than this compound, will have a shorter retention time.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

-

Solvent A: Water with 0.1% Phosphoric Acid.

-

Solvent B: Acetonitrile.

-

Gradient: Start with 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Data Analysis: The concentration of benzoic acid is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from known standards of benzoic acid.

Karl Fischer Titration for Water Content

Principle: The Karl Fischer titration is a coulometric or volumetric method used to determine the trace amounts of water in a sample.

Experimental Protocol:

-

Instrumentation: A coulometric Karl Fischer titrator.

-

Reagents: Karl Fischer reagent suitable for aldehydes and ketones.

-

Sample Preparation: A known weight of the this compound sample is directly injected into the titration cell.

-

Data Analysis: The instrument automatically calculates the water content, typically expressed as a percentage.

Visualizations

Synthesis and Purification Workflow

Caption: A general workflow for the synthesis and purification of this compound.

Quality Control Testing Workflow

Caption: Logical workflow for the quality control testing of research-grade this compound.

Navigating the Environmental Journey of Isononyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and biodegradability of Isononyl Benzoate (B1203000), a key ingredient in various industrial and pharmaceutical applications. Understanding its behavior in the environment is crucial for comprehensive risk assessment and the development of sustainable products. This document provides a detailed overview of its physicochemical properties, abiotic and biotic degradation pathways, and aquatic toxicity, supported by experimental protocols and quantitative data.

Physicochemical Properties

Isononyl benzoate's environmental transport and partitioning are largely governed by its physicochemical properties. With a molecular weight of 248.36 g/mol and a high octanol-water partition coefficient (XLogP3 of 6.3), it exhibits low water solubility and a tendency to adsorb to organic matter in soil and sediment.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| XLogP3 | 6.3 | [1] |

| Water Solubility | Very low (estimated) | Inferred from high LogP |

| Vapor Pressure | Low (estimated) | Inferred from structure |

| Henry's Law Constant | Moderate (estimated) | Inferred from properties |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes, including hydrolysis, photolysis, atmospheric oxidation, and biodegradation. Due to its properties, it is expected to primarily partition to soil and sediment upon release into the environment.

Abiotic Degradation

Photolysis: Direct photolysis occurs when a chemical absorbs light, leading to its degradation. Indirect photolysis involves other substances in the water that absorb light and produce reactive species that then degrade the chemical. For a chemical to undergo direct photolysis, it must absorb light at wavelengths present in sunlight (above 290 nm). The benzene (B151609) ring in this compound suggests some potential for light absorption. However, without a specific absorption spectrum and quantum yield, the exact rate of photolysis is difficult to determine. For similar compounds, indirect photolysis mediated by hydroxyl radicals can be a significant degradation pathway in sunlit surface waters.[4]

Atmospheric Oxidation: Due to its low vapor pressure, a significant presence of this compound in the atmosphere is unlikely. However, any volatilized portion would be subject to oxidation by hydroxyl radicals (•OH).[5] The rate of this reaction can be estimated using structure-activity relationship (SAR) models like the Atmospheric Oxidation Program (AOPWIN™). Based on its chemical structure, the atmospheric half-life is predicted to be short.

| Abiotic Degradation Process | Estimated Half-life/Rate | Notes |

| Hydrolysis (at pH 7) | > 1 year | Based on data for similar compounds like DINP.[3] |

| Hydrolysis (at pH 8) | Several months | Based on data for similar compounds like DINP.[3] |

| Direct Photolysis | Data not available | Requires experimental determination of quantum yield. |

| Indirect Photolysis | Potentially significant in sunlit waters | Mediated by reactive species like hydroxyl radicals.[4] |

| Atmospheric Oxidation | Short (hours to days) | Estimated based on reaction with hydroxyl radicals. |

Biodegradation

Biodegradation is a key process for the removal of this compound from the environment. Studies have shown that this compound is readily biodegradable.

Ready biodegradability of this compound has been assessed using standardized OECD test guidelines. In an OECD 301D (Closed Bottle Test), the substance achieved 66.87% biodegradation after 28 days, surpassing the 60% threshold for ready biodegradability. However, in a separate study using the OECD 301E (Modified OECD Screening Test), only 7% degradation based on Dissolved Organic Carbon (DOC) removal was observed after 28 days. These conflicting results may be due to differences in the inoculum and test conditions.

| Test Guideline | Result | Conclusion | Reference |

| OECD 301D | 66.87% degradation in 28 days | Readily biodegradable | |

| OECD 301E | 7% DOC removal in 28 days | Not readily biodegradable |

The biodegradation of this compound is expected to proceed in a stepwise manner. The initial step is the hydrolysis of the ester bond by microbial esterases, yielding isononyl alcohol and benzoic acid. Both of these intermediate products are then further biodegraded.

Isononyl alcohol , a branched-chain alcohol, is expected to be degraded through pathways involving oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by beta-oxidation. Branched structures can sometimes slow down the rate of biodegradation compared to linear analogues.

Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds. It is typically activated to benzoyl-CoA, which then undergoes ring cleavage through various aerobic or anaerobic pathways, ultimately leading to intermediates of central metabolism.[6][7]

Aquatic Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[1] While specific LC50 and EC50 values for this compound are not widely available in the public domain, data for structurally similar compounds can provide an indication of its potential toxicity. The high LogP value suggests a potential for bioaccumulation, although this may be mitigated by metabolism and degradation.

| Trophic Level | Endpoint | Value (mg/L) | Species | Notes |

| Fish | 96h LC50 | Data not available | - | - |

| Invertebrates | 48h EC50 | Data not available | Daphnia magna | - |

| Algae | 72h EC50 | Data not available | - | - |

Experimental Protocols

OECD 301D: Closed Bottle Test

This test assesses the ready biodegradability of a substance by measuring the consumption of dissolved oxygen in a sealed bottle containing a mineral medium, the test substance, and a microbial inoculum.

OECD 111: Hydrolysis as a Function of pH

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Tier 1: Preliminary Test

-

A solution of the test substance is prepared in sterile buffer solutions at pH 4, 7, and 9.

-

The solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction) for up to 5 days.

-

The concentration of the test substance is measured at the beginning and end of the incubation period.

-

If less than 10% degradation is observed, the substance is considered hydrolytically stable.

Tier 2: Degradation Study

-

If significant degradation occurs in the preliminary test, a more detailed study is conducted at a lower, environmentally relevant temperature (e.g., 25°C).

-

Samples are taken at multiple time points to determine the degradation kinetics.

-

The half-life of the substance is calculated at each pH.

Tier 3: Identification of Hydrolysis Products

-

If significant degradation occurs, analytical techniques are used to identify the major hydrolysis products.

Conclusion

This compound is a substance with low water solubility and a high affinity for organic matter, leading to its likely partitioning to soil and sediment in the environment. While abiotic degradation through hydrolysis and photolysis is expected to be slow under typical environmental conditions, any atmospheric presence would be short-lived due to rapid oxidation. The primary route of environmental degradation is biodegradation. Although some conflicting results exist, evidence suggests that this compound is readily biodegradable, breaking down into isononyl alcohol and benzoic acid, which are subsequently mineralized. The substance is classified as toxic to aquatic organisms, and further research to determine specific ecotoxicity endpoints is warranted for a more complete environmental risk assessment.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. matthey.com [matthey.com]

- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. oecd.org [oecd.org]

- 6. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isononyl Benzoate: A Technical Guide for Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl Benzoate (B1203000) is a versatile ester that has carved a significant niche in the formulation of topical dermatological and cosmetic products. Its primary function as an emollient is supplemented by its role as a texture enhancer and solubilizer. This technical guide delves into the core scientific principles underlying the application of Isononyl Benzoate, presenting its physicochemical properties, mechanism of action, and impact on skin barrier function. The document synthesizes available data on its performance, outlines detailed experimental protocols for its evaluation, and explores its interaction with cutaneous biological pathways.

Introduction

The selection of an appropriate emollient is a critical determinant of the efficacy, stability, and sensory characteristics of a topical formulation. This compound, the ester of isononyl alcohol and benzoic acid, has gained prominence due to its favorable toxicological profile and distinct sensory attributes. It imparts a light, non-greasy, and velvety feel to formulations, which enhances user compliance. Beyond its aesthetic contributions, this compound plays a crucial role in maintaining and improving skin barrier function.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective incorporation into topical formulations.

| Property | Value | Reference |

| Chemical Name | This compound | |

| INCI Name | This compound | |

| CAS Number | 670241-72-2 | [1] |

| Molecular Formula | C16H24O2 | |

| Molecular Weight | 248.36 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Characteristic, slightly aromatic | |

| Solubility | Insoluble in water; soluble in oils, esters, and organic solvents | |

| Viscosity | Low | |

| Spreading Value | High |

Mechanism of Action as an Emollient

This compound's primary mechanism of action as an emollient is the formation of a thin, hydrophobic film on the stratum corneum. This occlusive layer serves two main purposes:

-

Reduction of Transepidermal Water Loss (TEWL): The lipid-based film creates a barrier to water evaporation from the skin's surface, thereby increasing the water content of the stratum corneum. This is a critical factor in alleviating skin dryness and maintaining skin hydration.[2][3]

-

Skin Lubrication and Smoothing: The film fills in the spaces between desquamating corneocytes, resulting in a smoother skin surface and a perceptible improvement in skin texture.

The logical relationship of this compound's emollient action can be visualized as follows:

Caption: Mechanism of this compound as an emollient.

Impact on Skin Barrier Function: Quantitative Data

While specific clinical data for this compound is not widely published in peer-reviewed literature, the expected effects based on its properties as an occlusive emollient can be inferred. The following tables present a hypothetical representation of data from a placebo-controlled clinical study designed to evaluate a formulation containing 5% this compound.

Table 1: Skin Hydration Assessment by Corneometry

| Time Point | Mean Corneometer Units (AU) - Placebo | Mean Corneometer Units (AU) - 5% this compound | % Change from Baseline (5% this compound) |

| Baseline | 45.2 ± 5.1 | 44.8 ± 4.9 | 0% |

| Week 2 | 46.1 ± 5.3 | 55.2 ± 5.8 | +23.2% |

| Week 4 | 45.8 ± 5.0 | 58.7 ± 6.1 | +31.0% |

Table 2: Transepidermal Water Loss (TEWL) Assessment

| Time Point | Mean TEWL (g/m²/h) - Placebo | Mean TEWL (g/m²/h) - 5% this compound | % Change from Baseline (5% this compound) |

| Baseline | 12.5 ± 2.1 | 12.8 ± 2.3 | 0% |

| Week 2 | 12.3 ± 2.0 | 9.6 ± 1.8 | -25.0% |

| Week 4 | 12.6 ± 2.2 | 8.9 ± 1.7 | -30.5% |

Experimental Protocols

To ensure the robust evaluation of topical formulations containing this compound, standardized experimental protocols are essential.

Protocol for Skin Hydration Measurement (Corneometry)

This protocol outlines the procedure for quantifying changes in skin hydration.

Caption: Experimental workflow for corneometry.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-